

Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isohexadecylacrylamide is a lipophilic monomer belonging to the N-alkylacrylamide family. Its structure, featuring a long, branched alkyl chain and a reactive acrylamide group, imparts unique properties that are of significant interest in materials science and drug delivery. The isohexadecyl group contributes to increased solubility in nonpolar solvents and can influence the self-assembly and thermal properties of polymers derived from it. This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of **N-Isohexadecylacrylamide**, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for **N-Isohexadecylacrylamide** is limited. The following table summarizes its predicted properties based on its chemical structure and data from homologous N-alkylacrylamides. For comparison, data for the linear N-hexadecylacrylamide and other long-chain N-alkylacrylamides are also presented.



Property	N- Isohexadecyla crylamide (Estimated)	N- Hexadecylacry lamide	N- Octadecylacryl amide	N- Dodecylacryla mide
Molecular Formula	С20Н39NO	C19H37NO	C21H41NO	C15H29NO
Molecular Weight	309.53 g/mol	295.51 g/mol	323.57 g/mol [1]	239.40 g/mol [2]
Melting Point	65-75 °C	~70 °C	74.5-75.5 °C[3]	Not available
Boiling Point	> 200 °C (at reduced pressure)	430.5 °C at 760 mmHg[4]	Not available	Not available
Density	~0.86 g/cm ³	0.861 g/cm ³ [4]	Not available	Not available
Solubility	Soluble in organic solvents (e.g., acetone, THF), insoluble in water.	Soluble in organic solvents, insoluble in water.	Soluble in many organic solvents; Almost insoluble in water.[5]	Soluble in organic solvents, insoluble in water.
Appearance	White to off-white waxy solid.	White to off-white solid.	White or off- white crystalline solid.[5]	Solid

Experimental Protocols Synthesis of N-Isohexadecylacrylamide

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This procedure can be adapted for the synthesis of **N-Isohexadecylacrylamide** from isohexadecylamine and acryloyl chloride.

Materials:

Isohexadecylamine



- Acryloyl chloride
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (anhydrous)
- Hexane
- Ethyl acetate

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, to the stirred solution via the dropping funnel over a period of 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
- Evaporate the THF from the filtrate under reduced pressure.
- Dissolve the resulting crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield N-Isohexadecylacrylamide as a white solid.

Characterization of N-Isohexadecylacrylamide

- 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group at approximately 5.6-6.3 ppm. The protons of the methylene group adjacent to the nitrogen will appear around 3.3 ppm. The numerous methylene and methyl protons of the isohexadecyl chain will be observed in the upfield region, typically between 0.8 and 1.6 ppm.
- ¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon at around 165 ppm. The vinyl carbons are expected to resonate between 125 and 132 ppm. The carbons of the isohexadecyl chain will appear in the range of 14-40 ppm.
- 3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

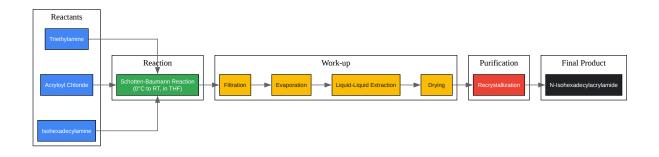
The FTIR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

- N-H stretching: ~3300 cm⁻¹
- C=O stretching (Amide I): ~1650 cm⁻¹
- N-H bending (Amide II): ~1550 cm⁻¹
- C=C stretching: ~1620 cm⁻¹
- C-H stretching (alkyl): ~2850-2960 cm⁻¹
- 3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 309.53 g/mol would be expected.

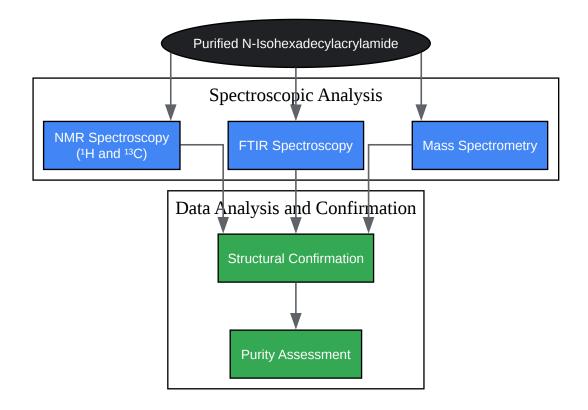


Visualizations



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Caption: Synthetic workflow for **N-Isohexadecylacrylamide**.





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Caption: Characterization workflow for **N-Isohexadecylacrylamide**.

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- To cite this document: BenchChem. [Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15175243#physicochemical-properties-of-n-isohexadecylacrylamide]

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